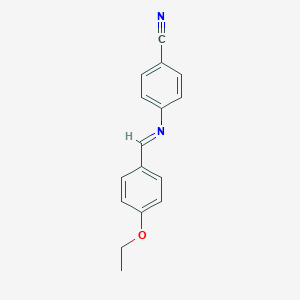

4-((4-Ethoxybenzylidene)amino)benzonitrile

説明

4-((4-Ethoxybenzylidene)amino)benzonitrile is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-((4-Ethoxybenzylidene)amino)benzonitrile, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H16N2O

- CAS Number : 24742-30-1

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against multi-drug resistant pathogens.

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 7.4 | Cell cycle arrest and apoptosis |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibition of PI3K/AKT pathway |

In vivo studies on tumor-bearing mice indicated that treatment with this compound significantly suppressed tumor growth compared to control groups . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. SAR studies suggest that the presence of the ethoxy group and the benzonitrile moiety are crucial for its activity:

- The ethoxy group enhances lipophilicity, improving cellular uptake.

- The benzonitrile moiety is believed to interact with specific biological targets, influencing its anticancer and antimicrobial properties.

Case Study 1: Anticancer Efficacy in Mice

A study conducted by Ribeiro Morais et al. evaluated the anticancer efficacy of this compound in a mouse model with induced tumors. Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls, supporting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial effectiveness was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated lower MIC values than standard antibiotics, indicating its potential as an alternative treatment for bacterial infections resistant to conventional therapies.

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that 4-((4-Ethoxybenzylidene)amino)benzonitrile exhibits significant antimicrobial properties. In a study focused on arylidene-based compounds, derivatives similar to this compound were synthesized and tested for their antibacterial and antifungal activities. The findings revealed promising results, with certain derivatives showing minimum inhibitory concentration (MIC) values comparable to established antibiotics .

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar compounds within its structural family have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the ethoxy group may enhance its bioactivity by improving solubility or binding affinity to target proteins involved in cancer progression.

Environmental Impact

2.1 Persistence in the Environment

Compounds structurally related to this compound have raised concerns regarding their environmental persistence and potential toxicity. Research has shown that such compounds can accumulate in water sources, leading to ecological consequences like coral reef bleaching due to their resistance to degradation. This highlights the need for further studies on the environmental fate of this compound and its analogs.

Synthetic Methodologies

3.1 Synthesis Techniques

The synthesis of this compound typically involves condensation reactions between appropriate amines and aldehydes under controlled conditions. Various synthetic pathways have been documented, showcasing advancements in producing structurally complex organic compounds efficiently.

3.2 Case Study: Synthesis of Related Compounds

In a recent study, a series of substituted benzylidene derivatives were synthesized using a similar approach, demonstrating high yields and purity through methods such as recrystallization and chromatography . This methodology serves as a foundation for synthesizing this compound and exploring its derivatives.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Benzonitrile with an ethoxy-substituted amine | Potential antimicrobial and anticancer activity |

| 4-Aminobenzonitrile | Benzonitrile with an amino group | Simpler structure without ethoxy substitution |

| N-(p-Ethoxybenzylidene)-p-aminobenzonitrile | Similar structure but different substituents | Varied reactivity and stability |

特性

IUPAC Name |

4-[(4-ethoxyphenyl)methylideneamino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-19-16-9-5-14(6-10-16)12-18-15-7-3-13(11-17)4-8-15/h3-10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZISFITJTVAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884663 | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24742-30-1 | |

| Record name | Benzonitrile, 4-((E)-((4-ethoxyphenyl)methylene)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024742301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-ethoxybenzylidene)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。